5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol
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Overview
Description
5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol is a chemical compound with the molecular formula C14H15ClN2O It is known for its unique structure, which includes a phenol group, a chloro substituent, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrole moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-((benzylideneamino)phenol): Similar structure but with a benzylidene group instead of a pyrrole moiety.
2-((1H-pyrrol-3-yl)methyleneamino)phenol: Lacks the chloro substituent.
Uniqueness
5-Chloro-2-(((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol is unique due to the presence of both the chloro substituent and the pyrrole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15ClN2O |
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Molecular Weight |
262.73 g/mol |
IUPAC Name |
5-chloro-2-[(1,2,5-trimethylpyrrol-3-yl)methylideneamino]phenol |
InChI |
InChI=1S/C14H15ClN2O/c1-9-6-11(10(2)17(9)3)8-16-13-5-4-12(15)7-14(13)18/h4-8,18H,1-3H3 |
InChI Key |
XJMUMBSVRQOEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=NC2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
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